molecular formula C13H13NO2S2 B6532880 2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid CAS No. 914206-06-7

2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid

Cat. No. B6532880
CAS RN: 914206-06-7
M. Wt: 279.4 g/mol
InChI Key: BRNJSPKALKCOKZ-UHFFFAOYSA-N
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Description

This compound is also known as GW501516 . It is a drug that can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .


Molecular Structure Analysis

The molecular formula of this compound is C21H18F3NO3S2 . It has an average mass of 453.498 Da and a monoisotopic mass of 453.068024 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C21H18F3NO3S2, average mass 453.498 Da, and monoisotopic mass 453.068024 Da .

Safety and Hazards

This compound was abandoned in 2007 because animal testing showed that the drug caused cancer to develop rapidly in several organs . The World Anti-Doping Agency (WADA) developed a test for GW501516 and other related chemicals and added them to the prohibited list in 2009; it has issued additional warnings to athletes that GW501516 is not safe .

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJSPKALKCOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid

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